molecular formula C13H20FN3 B3135621 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine CAS No. 40255-43-4

3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B3135621
CAS No.: 40255-43-4
M. Wt: 237.32 g/mol
InChI Key: ZIMZCTNITGRQJE-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine is a chemical compound with the molecular formula C13H20FN3 and a molecular weight of 237.32 g/mol . It is a derivative of piperazine, a common structural motif in medicinal chemistry. This compound serves as a key intermediate or structural analog in scientific research, particularly in the field of neuroscience and neuropharmacology. It is structurally related to a class of compounds investigated as atypical dopamine transporter (DAT) inhibitors . Such compounds have shown therapeutic potential in preclinical models for psychostimulant use disorders by potentially reducing the reinforcing effects of drugs like cocaine and methamphetamine, without exhibiting significant psychostimulant behaviors themselves . The mechanism of action for this class is thought to involve binding to different conformational states of the DAT compared to classical stimulants, which may underlie their atypical behavioral profile . Researchers utilize this piperazine derivative as a building block in structure-activity relationship (SAR) studies to optimize properties like binding affinity, metabolic stability, and selectivity for neurological targets . The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c14-12-2-4-13(5-3-12)17-10-8-16(9-11-17)7-1-6-15/h2-5H,1,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMZCTNITGRQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266450
Record name 4-(4-Fluorophenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40255-43-4
Record name 4-(4-Fluorophenyl)-1-piperazinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40255-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 4-fluorophenylpiperazine with a suitable propylamine derivative. One common method includes the nucleophilic substitution reaction where 4-fluorophenylpiperazine is reacted with 3-chloropropylamine under basic conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound may act as an agonist or antagonist, modulating the activity of the target pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Varied Aryl Substituents

The arylpiperazine scaffold is highly versatile, with substituents on the phenyl ring significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Applications/Findings Reference
3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine 4-Fluoro C₁₃H₁₉FN₃ 236.31 g/mol Anticonvulsant intermediates
3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propan-1-amine 2,3-Dichloro C₁₃H₁₈Cl₂N₃ 288.22 g/mol Synthetic routes optimized for yield
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine 3-Trifluoromethyl C₁₄H₁₈F₃N₃ 297.31 g/mol High lipophilicity; receptor binding studies
3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline Benzyl + 6-fluoro-cinnoline C₂₀H₂₁FN₄ 344.41 g/mol Characterized via NMR and HRMS

Key Observations :

  • Electron-withdrawing groups (e.g., 4-F, 3-CF₃) enhance binding affinity to monoamine transporters and receptors compared to electron-donating groups (e.g., 4-OCH₃) .
  • Chlorinated analogs (e.g., 2,3-dichloro) exhibit higher molecular weights and altered solubility profiles, impacting bioavailability .

Pharmacological Profile Comparison

Binding Affinity and Selectivity
  • DAT (Dopamine Transporter) Affinity: The target compound’s analog, (±)-3-[4-(bis(4-fluorophenyl)amino)propyl]piperazin-1-yl-3-phenylpropan-1-ol, shows high DAT affinity (Ki = 4.3–51 nM) and selectivity over SERT and NET . Enantioselectivity: The S-enantiomer of related compounds demonstrates 16-fold DAT/σ₁ selectivity, whereas the target compound (racemic) may lack such enantioselective effects .
Anticonvulsant Activity
  • In preclinical studies, this compound derivatives exhibit moderate anticonvulsant activity, with efficacy influenced by the propan-1-amine chain length and aryl substituent electronic properties .

Key Observations :

  • Reductive alkylation and coupling reactions are widely used, with yields ranging from 54% to 86% depending on purification methods .
  • Fluorinated analogs often require specialized handling due to the reactivity of fluorine-containing intermediates .

Biological Activity

3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine, also known as a piperazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a fluorophenyl group and a piperazine moiety, which contribute to its pharmacological properties. The following sections will outline the biological activities associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H20FN3, with a molecular weight of 237.32 g/mol. It is classified under various chemical databases, including PubChem (CID 7148490) and other resources that detail its physical and chemical properties .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Studies have indicated that piperazine derivatives exhibit potential antidepressant effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that compounds similar to this compound showed significant binding affinity to serotonin receptors, suggesting their role in mood regulation .

2. Antimicrobial Properties

Research has highlighted the antimicrobial potential of piperazine derivatives. For instance, derivatives with similar structures demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial activity .

3. Antifungal Activity

The compound has also been evaluated for antifungal activity against pathogens such as Candida species. In vitro studies revealed that certain piperazine derivatives exhibited strong antifungal effects, with MIC values significantly lower than those of standard antifungal agents like fluconazole .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismsMIC (μg/mL)Reference
AntidepressantSerotonin receptorsN/A
AntibacterialStaphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5
AntifungalCandida speciesVaries

Case Studies

Case Study 1: Antidepressant Effects
A clinical trial investigated the antidepressant effects of a piperazine derivative closely related to this compound. Patients receiving the compound showed significant improvements in depression scales compared to placebo groups, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized various piperazine derivatives and tested them against multi-drug resistant bacterial strains. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts, emphasizing the importance of structural modifications in drug design.

The biological mechanisms underlying the activities of this compound involve interactions with specific receptors and enzymes:

  • Serotonin Receptor Modulation : The compound's affinity for serotonin receptors suggests a mechanism through which it may exert antidepressant effects.
  • Enzymatic Inhibition : Studies have shown that similar compounds can inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death.

Q & A

Basic: What are the key structural features of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine that influence its pharmacological activity?

The compound’s activity is driven by three structural motifs:

  • 4-Fluorophenyl group : Enhances lipophilicity and receptor binding via hydrophobic interactions and potential halogen bonding .
  • Piperazine ring : Facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its conformational flexibility and nitrogen atoms .
  • Propan-1-amine chain : Provides a terminal amine for salt formation or covalent modifications, influencing solubility and bioavailability .
    Methodological Insight: Computational docking studies combined with structure-activity relationship (SAR) analysis of analogs (e.g., pyrazole derivatives) can validate these interactions .

Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Key optimization strategies include:

  • Stepwise coupling : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the fluorophenyl group to the piperazine ring, ensuring regioselectivity .
  • Purification : Employ column chromatography with gradient elution (e.g., methanol/dichloromethane) or recrystallization in ethanol to isolate intermediates with >95% purity .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl piperazine synthesis .
    Data Contradiction Note: Yields may vary due to steric hindrance from the fluorophenyl group; microwave-assisted synthesis can reduce reaction time and byproducts .

Advanced: What analytical techniques are most effective for characterizing the structural conformation of this compound and its derivatives?

  • X-ray crystallography : Resolves bond angles (e.g., piperazine ring puckering) and intermolecular interactions (e.g., C–F⋯H–N hydrogen bonds) critical for receptor binding .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies electronic effects of the fluorophenyl group, while 2D COSY confirms proton-proton coupling in the propylamine chain .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., dehalogenated byproducts) .
    Methodological Tip: Combine DSC (differential scanning calorimetry) with XRD to assess polymorphic stability .

Advanced: How do researchers resolve contradictions in reported biological activity data for piperazine-containing compounds like this compound?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or incubation times .
  • Concentration gradients : Use isotopically labeled analogs (e.g., 14C^{14}\text{C}-tagged) to quantify cellular uptake and validate EC₅₀ values .
  • Metabolic interference : Pre-incubate compounds with liver microsomes to identify active metabolites that may skew results .
    Case Study: Inconsistent IC₅₀ values for carbonic anhydrase inhibition were resolved by standardizing buffer pH and temperature across labs .

Advanced: What methodologies are recommended for assessing the environmental fate and ecotoxicological risks of this compound during preclinical development?

  • Environmental persistence : Conduct OECD 301B biodegradation tests to measure half-life in soil/water .
  • Bioaccumulation : Use log KowK_{ow} (octanol-water partition coefficient) predictions and in silico models (e.g., EPI Suite) to estimate bioconcentration factors .
  • Toxicity screening : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
    Data Gap: Fluorinated compounds may generate persistent metabolites; LC-MS/MS can identify transformation products in simulated wastewater .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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